4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-Cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-b]pyrrole core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
The primary targets of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their functions . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Biochemical Pathways
The inhibition of the RNA-dependent RNA polymerase affects the replication of the hepatitis C virus . On the other hand, the inhibition of KDM1A and LSD1 demethylases disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .
Result of Action
The molecular and cellular effects of this compound’s action include the potential reduction of hepatitis C virus replication and the disruption of gene transcription regulation . These effects could potentially lead to antiviral and anticancer therapeutic benefits .
Biochemical Analysis
Biochemical Properties
For example, thieno[3,2-b]pyrrole-5-carboxamides have shown strong activity against hepatitis C virus . They inhibit alphaviruses and exhibit a broad spectrum of antiviral activity .
Molecular Mechanism
Thieno[3,2-b]pyrrole-5-carboxamides have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may have similar properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of N-substituted thienopyrrolecarboxylate esters, which are then hydrolyzed to yield the corresponding carboxylic acids . The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Uniqueness
4-Cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
4-cyclopentylthieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-7-11-9(5-6-16-11)13(10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOXFYKGWYFYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C2C(=O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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